N-(Pyridin-2-ylmethyl)hydroxylamine
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Overview
Description
N-(Pyridin-2-ylmethyl)hydroxylamine: is an organic compound with the molecular formula C6H8N2O It is characterized by the presence of a hydroxylamine group attached to a pyridine ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemodivergent Synthesis: One method involves the reaction of α-bromoketones with 2-aminopyridines under different conditions.
One-Pot Synthesis: Another approach is a one-pot, palladium-catalyzed, microwave-assisted reaction.
Industrial Production Methods: Industrial production methods for N-(Pyridin-2-ylmethyl)hydroxylamine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(Pyridin-2-ylmethyl)hydroxylamine can undergo oxidation reactions, often facilitated by oxidizing agents like TBHP.
Reduction: The compound can be reduced to form corresponding amines under suitable conditions.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the hydroxylamine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: TBHP, iodine.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Various nucleophiles, depending on the desired product.
Major Products:
Oxidation: Corresponding nitroso or nitro compounds.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: N-(Pyridin-2-ylmethyl)hydroxylamine is used as a building block in the synthesis of various heterocyclic compounds.
Biology and Medicine:
Antifibrotic Agents: Derivatives of this compound have shown potential as antifibrotic agents, inhibiting collagen production in hepatic stellate cells.
Anticancer Research: It is being explored for its potential in anticancer therapies, particularly in the targeted delivery of nitric oxide to tumor sites.
Industry:
Mechanism of Action
The mechanism of action of N-(Pyridin-2-ylmethyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. For instance, in antifibrotic applications, it inhibits collagen production by interfering with the activity of prolyl 4-hydroxylase . In anticancer research, it acts as a nitric oxide donor, releasing nitric oxide upon irradiation with light, which then induces apoptosis in cancer cells .
Comparison with Similar Compounds
N-(Pyridin-2-yl)imidates: These compounds share a similar pyridine moiety and are used in the synthesis of heterocycles.
N-(Quinolin-2-ylmethyl) Substituted Compounds: These compounds have a quinoline ring instead of a pyridine ring and are used in similar applications, such as nitric oxide delivery.
Uniqueness: N-(Pyridin-2-ylmethyl)hydroxylamine is unique due to its specific hydroxylamine group, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to act as a ligand in catalytic processes and its applications in medicinal chemistry further distinguish it from similar compounds.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-8-5-6-3-1-2-4-7-6/h1-4,8-9H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWFERRTQKHANL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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